N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[1-(Furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a methoxy group at the 7-position of the benzofuran core and a carboxamide moiety at the 2-position. The amide nitrogen is substituted with a propan-2-yl group bearing a furan-2-yl substituent. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in neuroprotection and antioxidant activity, as suggested by related benzofuran derivatives . Its synthesis typically involves coupling 7-methoxy-1-benzofuran-2-carboxylic acid with 1-(furan-2-yl)propan-2-amine using carbonyldiimidazole (CDI)-mediated amidation, a method analogous to protocols described for similar compounds .
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11(9-13-6-4-8-21-13)18-17(19)15-10-12-5-3-7-14(20-2)16(12)22-15/h3-8,10-11H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEVDJRMXTUHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of green chemistry principles, such as biocatalysis, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, Suzuki-Miyaura coupling often uses palladium catalysts and bases like potassium carbonate in an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate these targets, leading to therapeutic effects such as inhibition of bacterial growth or induction of cancer cell apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a benzofuran-2-carboxamide backbone with several analogs but differs in substituent patterns. Key structural comparisons include:
Pharmacological Activity
- Neuroprotection : 7-Methoxy-benzofuran-2-carboxamides (e.g., 1a-r) exhibit neuroprotective effects via antioxidant mechanisms, reducing oxidative stress in neuronal cells .
- Antimicrobial Activity : Sulfur- and fluorine-substituted benzofurans (e.g., ) show potent antibacterial and antifungal activity due to enhanced electrophilicity .
- Metabolic Stability : The furan-propan-2-yl group in the target compound may improve metabolic stability compared to N-methyl or methoxybenzyl substituents (e.g., Compound 22) by resisting cytochrome P450 oxidation .
Physical and Chemical Properties
Key Research Findings
- Structure-Activity Relationship (SAR) : The furan-propan-2-yl group in the target compound likely enhances blood-brain barrier penetration compared to phenyl or N-methyl substituents, critical for neuroprotective applications .
- Synthetic Efficiency : CDI-mediated amidation (used for the target compound) achieves higher yields (>80%) compared to EDCI-based methods (75–85%) .
- Crystallographic Insights : Benzofuran derivatives with planar cores (e.g., ) form hydrogen-bonded dimers in the solid state, which may influence solubility and crystallization behavior .
Biological Activity
N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHNO. Its structure features a benzofuran core with methoxy and furan substituents, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications at specific positions on the benzofuran ring can enhance activity, with certain derivatives showing up to 10 times greater potency compared to their unsubstituted counterparts .
Table 1: Summary of Anticancer Activities of Benzofuran Derivatives
| Compound Name | Cell Line Tested | IC (µM) | Activity Type |
|---|---|---|---|
| Compound A | HepG2 | 5.0 | Antiproliferative |
| Compound B | MCF7 | 3.0 | Antitumor |
| This compound | A549 | TBD | TBD |
Antibacterial and Antifungal Activities
Benzofuran derivatives have also shown promising antibacterial and antifungal activities. Studies indicate that these compounds can inhibit the growth of various pathogenic microorganisms. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Table 2: Summary of Antimicrobial Activities
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 15 | Antibacterial |
| Compound D | Candida albicans | 20 | Antifungal |
| This compound | TBD | TBD | TBD |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets in cells. This includes modulation of signaling pathways related to cell proliferation and apoptosis. For instance, certain benzofuran derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .
Case Studies
A notable study focused on the synthesis and evaluation of several benzofuran derivatives, including this compound. The research revealed that structural modifications significantly affected biological outcomes, with specific substitutions enhancing anticancer efficacy against HepG2 cells. The study also emphasized the importance of optimizing chemical structures to maximize therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
